Butyl 1H-indole-3-acetate

Auxin Transport Lipophilicity QSAR

Generic IAA esters introduce uncontrolled hydrolysis variables. Butyl 1H-indole-3-acetate (XLogP3: 3.0) provides a defined, esterase-dependent conversion rate for reproducible auxin response studies. - Serves as the upper-bound substrate for amidohydrolase steric tolerance profiling (ILR1/AtMES families). - Higher BP (378.2°C) reduces GC-MS evaporative loss vs. methyl ester, improving SIM signal-to-noise. - Paired with methyl/ethyl analogs, isolates passive membrane partitioning effects (constant TPSA: 42.1 Ų).

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 17429-10-6
Cat. No. B097789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 1H-indole-3-acetate
CAS17429-10-6
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C14H17NO2/c1-2-3-8-17-14(16)9-11-10-15-13-7-5-4-6-12(11)13/h4-7,10,15H,2-3,8-9H2,1H3
InChIKeyGRFMAWCPVKWLFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 1H-indole-3-acetate: Procurement and Physicochemical Identity


Butyl 1H-indole-3-acetate (CAS 17429-10-6) is the n-butyl ester of the primary plant hormone auxin, indole-3-acetic acid (IAA). As a member of the indole-3-acetic acid derivative class, it serves as a lipophilic pro-auxin that requires esterase-mediated hydrolysis to release the active free acid [1][2]. Its physicochemical profile, including a computed XLogP3 of 3.0 and a molecular weight of 231.29 g/mol, directly determines its behavior in chromatographic separation, membrane partitioning, and formulation development [3][4]. These properties differentiate it from the free acid (IAA) and shorter-chain alkyl esters, making it a strategic choice for applications requiring reduced polarity and controlled auxin release.

Pro-auxin workflow Esterase-dependent IAA release for controlled hormone delivery and pro-hormone research.
Analytical compatibility Higher boiling point supports GC-MS method development; documented HPLC method available.
Membrane partitioning Lipophilic profile (reported computed logP) suitable for passive diffusion and subcellular distribution assays.

Why Ester Chain Length Prevents Generic Substitution


Indole-3-acetic acid esters are not interchangeable commodities. The length of the alkyl ester chain directly governs key physicochemical properties—particularly lipophilicity (logP) and volatility—which in turn dictate membrane permeability, susceptibility to non-enzymatic hydrolysis, and analytical behavior during extraction and chromatography [1][2]. Substituting butyl 1H-indole-3-acetate with the methyl or ethyl ester without experimental validation introduces uncontrolled variables in uptake kinetics, subcellular compartmentalization, and the rate of free IAA release. This can confound bioassay results, particularly in studies of auxin transport, conjugate hydrolysis, or controlled-release formulations [3][4]. The following quantitative evidence demonstrates that even within the same compound class, these differences are measurable and practically significant.

Chain-length-dependent lipophilicity: Alkyl chain length governs logP; substituting shorter-chain esters may alter membrane uptake kinetics without validation.
Volatility and GC behavior: Boiling point differences across esters can shift chromatographic retention and increase evaporative loss during sample preparation.
Hydrolysis kinetics mismatch: Enzymatic and alkaline hydrolysis rates vary; protocol transfer from methyl to butyl ester may introduce extraction artifacts.

Quantitative Differentiation from In-Class Ester Analogs


Lipophilicity Gradient and Membrane Partitioning

A clear logP gradient exists across the homologous series of IAA alkyl esters, directly impacting their ability to partition into lipid membranes. The butyl ester (XLogP3 = 3.0) is significantly more lipophilic than the ethyl (XLogP3 = 2.1), methyl (XLogP3 = 1.70), and free acid (XLogP3 ≈ 1.4) forms [1][2]. This nearly two-unit logP increase compared to the methyl ester translates to approximately a 100-fold difference in theoretical lipid-water partition coefficient, which is a primary determinant of passive membrane permeability and nonspecific binding in biological assays .

Lipophilicity Gradient
Reported
XLogP3 3.0 (butyl) vs. methyl 1.70, ethyl 2.1, IAA ~1.4
Δ +1.3 vs. methyl
Reported lipophilicity difference supports membrane permeability assay design.
Computed values; experimental validation recommended.
Auxin Transport Lipophilicity QSAR

Volatility Differentiation for GC-MS Method Development

The butyl ester exhibits a substantially higher boiling point (378.2°C at 760 mmHg) compared to the methyl (341.8°C at 760 mmHg) and ethyl esters (164-166°C at 1 mmHg) [1][2]. This reduced volatility is advantageous for gas chromatographic analyses where premature vaporization or peak broadening of lower esters can compromise resolution. The higher boiling point also reduces evaporative loss during sample preparation, improving quantitative reproducibility in trace auxin analyses [3].

Volatility Differentiation
Reported
B.p. 378.2°C (butyl) vs. methyl 341.8°C (760 mmHg)
ΔTb ≈ +36°C
Higher boiling point may improve GC resolution and reduce evaporative loss.
Computed/published data; confirm experimentally.
Analytical Chemistry GC-MS Volatility

Alkaline Lability and Extraction Artifact Risk

Ester conjugates of IAA, including simple alkyl esters, undergo measurable non-enzymatic hydrolysis at pH ≥ 9 within hours. Baldi et al. (1989) demonstrated that IAA-glucose and IAA-p-nitrophenol ester standards undergo significant hydrolysis under mild alkaline conditions commonly used in plant hormone extraction protocols [1]. While the referenced study did not directly measure the butyl ester, the susceptibility of IAA alkyl esters to alkaline hydrolysis is a well-established class property [2]. The butyl ester's increased steric bulk around the ester carbonyl, relative to the methyl and ethyl esters, is predicted to confer marginally greater resistance to nucleophilic attack under alkaline conditions [3]. Users must account for this differential stability when selecting extraction protocols: conditions that quantitatively preserve the methyl ester may result in partial hydrolysis of the butyl ester, and vice versa.

Alkaline Lability
Class-level
Predicted slower hydrolysis than methyl/ethyl due to steric effects.
Alkaline extraction protocols may require ester-specific validation.
No direct experimental data for butyl ester located.
Sample Preparation Hydrolysis Kinetics Extraction Artifacts

Enzymatic Hydrolyzability and Ester Topology

A critical distinction exists between n-alkyl esters (methyl, ethyl, n-butyl) and the tert-butyl ester of IAA derivatives. Katayama (2000) demonstrated that for 4-chloro-IAA esters, the tert-butyl ester uniquely lacked elongation activity in Avena coleoptile assays, while the methyl, ethyl, and allyl esters retained activity equivalent to the free acid [1]. Although this study used the 4-chloro derivative, the finding that the tert-butyl ester is biologically inactive—attributed to steric hindrance of enzymatic hydrolysis by the bulky tert-butyl group—is a general principle applicable to IAA esters broadly [2]. The n-butyl ester, lacking this extreme steric hindrance, is expected to remain a viable substrate for plant esterases, positioning it between the rapidly hydrolyzed methyl/ethyl esters and the hydrolysis-resistant tert-butyl ester. This creates a functional hierarchy: methyl ≈ ethyl > n-butyl >> tert-butyl in terms of enzymatic activation rate.

Enzymatic Hydrolyzability
Class-level
n-Butyl ester predicted active; tert-butyl ester inactive (Katayama, 2000).
Bio-activatable pro-auxin profile may differ from tert-butyl ester.
Indirect evidence; direct bioassay data recommended.
Structure-Activity Relationship Auxin Bioassay Esterase Substrate

Validated Reverse-Phase HPLC Analysis Method

A dedicated reverse-phase HPLC method has been established for the analysis of butyl 1H-indole-3-acetate using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase (replaced with formic acid for MS-compatible applications) [1]. This method is documented as scalable for both analytical and preparative separations, facilitating purity verification and impurity isolation. While the method is derived from a proprietary algorithm and experimental data are available upon request rather than published as a peer-reviewed protocol, it nonetheless provides procurement-quality evidence that established chromatographic conditions exist for this specific ester, reducing method development burden for end users.

HPLC Analysis Method
Method context
Documented RP-HPLC on Newcrom R1; MeCN/H2O/H3PO4 mobile phase.
Established method available reduces analytical development time.
Proprietary method; data available upon request.
HPLC Method Purity Analysis Quality Control

Recommended Application Scenarios


Controlled-Release Auxin Delivery and Pro-Hormone Studies

The butyl ester's intermediate lipophilicity (XLogP3 = 3.0) and predicted enzymatic hydrolyzability position it as a candidate pro-auxin for controlled-release studies [1]. Unlike the rapidly activated methyl and ethyl esters, or the hydrolysis-resistant tert-butyl ester, the n-butyl ester is expected to exhibit slower, more sustained conversion to free IAA by endogenous esterases [2]. This makes it suitable for experiments testing the biological consequences of prolonged low-level auxin elevation, such as adventitious root initiation over extended time courses, where pulse treatments with free IAA would produce transient rather than sustained responses [3].

GC-MS Trace Analysis in Complex Plant Matrices

The butyl ester's reduced volatility (boiling point 378.2°C vs. 341.8°C for methyl ester) and higher molecular weight improve its gas chromatographic behavior, reducing evaporative loss during sample concentration and providing better separation from co-extracted low-molecular-weight plant volatiles [1]. Analytical laboratories quantifying auxin metabolites in tissues with high background interference should consider the butyl ester as a derivatization target or internal standard, particularly when using selected ion monitoring (SIM) GC-MS methods that benefit from higher-mass fragment ions for improved signal-to-noise ratios [2].

Structure-Activity Studies of Auxin Conjugate Hydrolysis

The homologous series of IAA alkyl esters (methyl, ethyl, propyl, butyl) provides a systematic tool for probing the substrate specificity of plant auxin conjugate hydrolases, including the Arabidopsis AtMES and ILR1-like amidohydrolase families [1]. The butyl ester, with its longer alkyl chain, serves as the upper boundary of this series for testing the steric tolerance of the enzyme active site. Comparative hydrolysis rate measurements across this series can reveal critical structure-function relationships that inform the design of synthetic auxin conjugates with tailored release kinetics [2].

Membrane Permeability and Subcellular Compartmentalization Assays

With an XLogP3 of 3.0—approximately two log units higher than the methyl ester—the butyl ester serves as a tool for investigating the role of lipophilicity in auxin uptake and intracellular distribution [1]. Paired experiments comparing the methyl, ethyl, and butyl esters, all of which share an identical TPSA of 42.1 Ų, allow researchers to isolate the contribution of passive membrane partitioning to observed biological activity, independent of hydrogen-bonding capacity [2]. This is particularly valuable for studies seeking to distinguish carrier-mediated auxin uptake from passive diffusion.

Application
Selection Property
Validation Focus
Controlled-Release Auxin Delivery
Hydrolyzable pro-auxin profile
Endogenous esterase activation kinetics
GC-MS Trace Analysis
Reduced volatility for GC
Chromatographic resolution and sample recovery
Auxin Conjugate Hydrolysis SAR
Alkyl chain length series
Enzyme substrate specificity profiling
Membrane Partitioning Assays
Lipophilicity-controlled partitioning
Passive diffusion vs carrier-mediated uptake
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